Methyl 4-(4-nitrophenoxy)pyrrolidine-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-nitrophenoxy)pyrrolidine-2-carboxylate typically involves the reaction of 4-nitrophenol with pyrrolidine-2-carboxylic acid methyl ester under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-nitrophenoxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
Methyl 4-(4-nitrophenoxy)pyrrolidine-2-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 4-(4-nitrophenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-nitrophenoxy)pyrrolidine-2-carboxylate
- Methyl 4-(3-nitrophenoxy)pyrrolidine-2-carboxylate
Uniqueness
Methyl 4-(4-nitrophenoxy)pyrrolidine-2-carboxylate is unique due to the position of the nitro group on the phenoxy ring, which can influence its reactivity and interactions with biological molecules . This positional difference can lead to variations in the compound’s chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
methyl 4-(4-nitrophenoxy)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)11-6-10(7-13-11)19-9-4-2-8(3-5-9)14(16)17/h2-5,10-11,13H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUROSDDZDJRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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